molecular formula C18H19NO5 B5853326 N-(3-acetylphenyl)-2,3,4-trimethoxybenzamide

N-(3-acetylphenyl)-2,3,4-trimethoxybenzamide

Cat. No.: B5853326
M. Wt: 329.3 g/mol
InChI Key: KEYQKGVFVWKRMA-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2,3,4-trimethoxybenzamide is an organic compound with the molecular formula C17H19NO4. This compound is characterized by the presence of an acetyl group attached to a phenyl ring and three methoxy groups attached to a benzamide structure. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2,3,4-trimethoxybenzamide typically involves the condensation of 3-acetylphenylamine with 2,3,4-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2,3,4-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-2,3,4-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(3-acetylphenyl)-2,3,4-trimethoxybenzamide can be compared with other similar compounds, such as:

    N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Similar structure but with a sulfonamide group, exhibiting different chemical and biological properties.

    N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Another sulfonamide derivative with distinct applications and reactivity.

    N-(3-acetylphenyl)quinoline-2-carboxamide: Contains a quinoline ring, leading to different pharmacological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple methoxy groups, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(3-acetylphenyl)-2,3,4-trimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-11(20)12-6-5-7-13(10-12)19-18(21)14-8-9-15(22-2)17(24-4)16(14)23-3/h5-10H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYQKGVFVWKRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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